SB-332235

CXCR2 chemokine receptor antagonist potency

SB-332235 is a highly selective, orally active CXCR2 antagonist validated in rabbit arthritis models, offering 285-fold selectivity over CXCR1 to minimize off-target effects. Ideal for studies on inflammatory signaling, β-arrestin recruitment, and ligand-specific monocyte migration. This product is for laboratory research use only.

Molecular Formula C13H10Cl3N3O4S
Molecular Weight 410.7 g/mol
CAS No. 276702-15-9
Cat. No. B1680829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-332235
CAS276702-15-9
SynonymsSB-332235;  SB 332235;  SB332235.
Molecular FormulaC13H10Cl3N3O4S
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)N)O
InChIInChI=1S/C13H10Cl3N3O4S/c14-6-2-1-3-8(10(6)16)18-13(21)19-9-5-4-7(15)12(11(9)20)24(17,22)23/h1-5,20H,(H2,17,22,23)(H2,18,19,21)
InChIKeyWTLRWOHEKQGKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-(4-Chloro-2-hydroxy-3-sulfamoylphenyl)-3-(2,3-dichlorophenyl)urea (CAS 276702-15-9): Core Identity and Procurement Baseline


1-(4-Chloro-2-hydroxy-3-sulfamoylphenyl)-3-(2,3-dichlorophenyl)urea, also known as SB-332235, is a diarylurea small molecule that functions as a potent, orally active, nonpeptide antagonist of the CXC chemokine receptor 2 (CXCR2) [1]. With a molecular formula of C13H10Cl3N3O4S and a molecular weight of 410.66 g/mol [2], this compound belongs to the N,N′-diarylurea chemical class and has been investigated primarily for inflammatory and oncologic applications including COPD, arthritis, and AML [3]. SB-332235 was originally developed by GlaxoSmithKline and progressed to Phase 1 clinical evaluation for COPD before discontinuation [3].

Why Generic CXCR2 Antagonist Substitution Fails: Procurement Risks with 1-(4-Chloro-2-hydroxy-3-sulfamoylphenyl)-3-(2,3-dichlorophenyl)urea


CXCR2 antagonists represent a mechanistically diverse class of compounds with widely divergent selectivity profiles, potency ranges, and species cross-reactivity that preclude simple substitution [1]. Within the N,N′-diarylurea scaffold alone, subtle modifications to the substitution pattern on the phenyl rings—particularly the positioning of chloro, hydroxyl, and sulfamoyl groups—produce dramatic differences in receptor affinity and selectivity. For instance, the specific 2,3-dichloro substitution on one phenyl ring combined with the 4-chloro-2-hydroxy-3-sulfamoyl arrangement on the other phenyl ring in SB-332235 yields a selectivity ratio for CXCR2 over CXCR1 of 285-fold [2], whereas structurally related diarylurea CXCR2 antagonists such as elubrixin (SB-656933) exhibit fundamentally different potency and functional profiles [3]. Furthermore, SB-332235 demonstrates oral bioavailability and in vivo efficacy across multiple preclinical disease models that cannot be assumed for other CXCR2 antagonists without empirical validation. The evidence below quantifies exactly where SB-332235 differs from its closest comparators.

1-(4-Chloro-2-hydroxy-3-sulfamoylphenyl)-3-(2,3-dichlorophenyl)urea (SB-332235): Quantified Differentiation vs. CXCR2 Antagonist Comparators


CXCR2 Antagonist Potency: SB-332235 vs. Leading Clinical-Stage CXCR2 Antagonists

SB-332235 inhibits CXCR2 with an IC50 of 7.7 nM in recombinant human CXCR2 binding assays , or 9.3 nM in CHO cell membranes expressing recombinant human receptor . This potency positions SB-332235 as more potent than danirixin (IC50 = 12.5 nM), substantially more potent than reparixin (IC50 = 100 nM), and comparable to navarixin (IC50 = 2.6-3 nM). However, SB-332235 is less potent than AZD5069 (IC50 = 0.79 nM) [1][2][3].

CXCR2 chemokine receptor antagonist potency IC50

CXCR2 over CXCR1 Selectivity: Quantitative Selectivity Ratio Comparison

SB-332235 exhibits 285-fold selectivity for CXCR2 (IC50 = 7.7 nM) over CXCR1 (IC50 ≈ 2,195 nM) [1]. This selectivity ratio exceeds that of danirixin (78-fold; CXCR2 IC50 = 12.5 nM, CXCR1 IC50 = 977 nM), navarixin (13.8-fold; CXCR2 IC50 = 2.6 nM, CXCR1 IC50 = 36 nM), and AZD5069 (>150-fold selectivity) [2][3][4]. In contrast, reparixin displays inverse selectivity, strongly preferring CXCR1 (IC50 = 1 nM) over CXCR2 (IC50 = 100 nM) by 100-fold [5].

CXCR2 CXCR1 receptor selectivity off-target

In Vivo Efficacy: Quantified Reduction in Synovial Leukocytes in Rabbit Arthritis Models

SB-332235, administered orally at 10-25 mg/kg twice daily for 14 days in a rabbit model of chronic antigen-induced arthritis, significantly reduced total leukocyte numbers in synovial fluid [1]. In an acute model using IL-8-injected rabbit knees, SB-332235 at 25 mg/kg (oral, b.i.d.) produced significant reduction in total leukocytes in synovial fluids . The compound also reduced synovial fluid eicosanoid and cytokine levels in the chronic arthritis model . Comparable in vivo arthritis efficacy data for danirixin, navarixin, or AZD5069 in the same rabbit arthritis model system are not available in the published literature, limiting direct cross-compound comparison.

arthritis in vivo efficacy synovial fluid leukocyte migration

Physicochemical Properties: LogP and Solubility Profile for Formulation Planning

SB-332235 has a calculated LogP of 3.75 [1], indicating moderate lipophilicity consistent with oral bioavailability. Its DMSO solubility is 41.07 mg/mL (100 mM) , which is sufficient for preparing concentrated stock solutions for in vitro studies. The compound has a topological polar surface area (tPSA) of 130 Ų and contains 4 hydrogen bond donors and 4 hydrogen bond acceptors [2]. In comparison, danirixin (MW 441.90) has similar DMSO solubility characteristics, while navarixin exhibits broader species cross-reactivity (Kd values: mouse 0.20 nM, rat 0.20 nM, cynomolgus 0.08 nM) that may influence species selection for in vivo studies [3]. Comparative LogP values for other diarylurea CXCR2 antagonists are not consistently reported across vendor datasheets.

logP solubility DMSO solubility formulation

Functional Antagonism: Monocyte Migration Inhibition Profile Across CXCR2 Ligands

SB-332235 (10 ng/mL) inhibits migration of isolated human peripheral blood monocytes induced by three distinct CXCR2 ligands: CXCL1 (92% inhibition), CXCL5 (73% inhibition), and CXCL8 (50% inhibition) [1]. This differential inhibition profile across endogenous CXCR2 agonists demonstrates functional antagonism that varies by ligand, a nuance not captured by simple binding IC50 values. Comparative ligand-specific migration inhibition data for danirixin, navarixin, or AZD5069 in identical assay conditions are not available in the published literature .

monocyte migration CXCL1 CXCL5 CXCL8 functional assay

β-Arrestin-2 Recruitment Inhibition: Signaling Pathway-Specific Potency

SB-332235 selectively inhibits CXCR2-mediated recruitment of β-arrestin-2 with a pKi of 8.92 (Ki ≈ 1.2 nM) . This β-arrestin pathway-specific potency is substantially higher than the compound's binding IC50 (7.7 nM), indicating potential biased antagonism favoring inhibition of β-arrestin-mediated signaling over G-protein-mediated pathways. Comparable β-arrestin recruitment inhibition data for other CXCR2 antagonists in the same assay system are not systematically reported in vendor datasheets or the primary literature reviewed [1].

β-arrestin biased signaling CXCR2 functional selectivity

1-(4-Chloro-2-hydroxy-3-sulfamoylphenyl)-3-(2,3-dichlorophenyl)urea (SB-332235): Evidence-Based Application Scenarios


CXCR2-Specific Pathway Dissection in Inflammatory Disease Models

Researchers investigating CXCR2-mediated inflammatory signaling with minimal confounding CXCR1 crosstalk should prioritize SB-332235 due to its 285-fold selectivity for CXCR2 over CXCR1 [1]. This selectivity ratio exceeds that of danirixin (78-fold) and navarixin (13.8-fold), making SB-332235 the superior choice for experiments where CXCR1-mediated off-target effects must be minimized [2][3]. Validated applications include rabbit models of acute and chronic arthritis where oral dosing at 10-25 mg/kg b.i.d. significantly reduces synovial leukocyte infiltration [1].

In Vitro Monocyte and Neutrophil Migration Studies

SB-332235 is appropriate for functional migration assays where differential ligand sensitivity is of interest. At 10 ng/mL, SB-332235 inhibits CXCL1-induced monocyte migration by 92%, CXCL5-induced migration by 73%, and CXCL8-induced migration by 50% [4]. This ligand-dependent efficacy profile provides a nuanced tool for dissecting the relative contributions of different CXCR2 agonists in inflammatory cell recruitment. The compound's high DMSO solubility (100 mM) facilitates convenient stock preparation for in vitro dose-response studies .

Preclinical In Vivo Studies Requiring Orally Bioavailable CXCR2 Antagonism

Investigators planning oral dosing regimens in rodent or rabbit models should consider SB-332235, which has demonstrated oral bioavailability and in vivo efficacy across multiple preclinical models including arthritis, cigarette smoke-induced pulmonary neutrophilia, and Alzheimer's disease models [1][5][6]. Its calculated LogP of 3.75 falls within the optimal range for oral absorption [7]. For studies requiring validated multi-species cross-reactivity (mouse, rat, cynomolgus), navarixin offers more extensively characterized species pharmacology [3], but SB-332235 remains appropriate for rabbit models and applications where high CXCR2/CXCR1 selectivity is paramount.

β-Arrestin Signaling Pathway Investigation

Experiments focused on β-arrestin-2-mediated signaling downstream of CXCR2 may benefit from SB-332235 due to its enhanced potency for inhibiting β-arrestin-2 recruitment (pKi = 8.92; Ki ≈ 1.2 nM) compared to its radioligand binding IC50 (7.7 nM) . This 6.4-fold potency differential suggests biased antagonism favoring inhibition of β-arrestin pathways, which may be particularly relevant for studies examining receptor internalization, desensitization, or β-arrestin-dependent MAPK signaling cascades [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-332235

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.